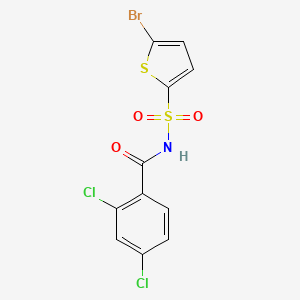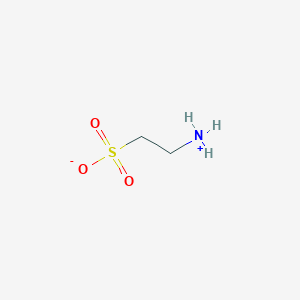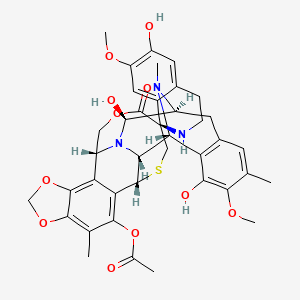
Trabectedin
Übersicht
Beschreibung
Trabectedin, also known as ecteinascidin 743, is a marine-derived antitumor chemotherapy medication. It was initially isolated from the Caribbean sea squirt, Ecteinascidia turbinata, but is now produced synthetically. This compound is primarily used for the treatment of advanced soft-tissue sarcoma and ovarian cancer .
Wissenschaftliche Forschungsanwendungen
Trabectedin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and DNA-binding properties.
Biology: Investigated for its effects on DNA repair mechanisms and transcription processes.
Medicine: Approved for the treatment of advanced soft-tissue sarcoma and ovarian cancer. .
Industry: Utilized in pharmaceutical research and development for creating new anticancer agents.
Wirkmechanismus
Trabectedin exerts its effects by binding to the minor groove of DNA and alkylating guanine at the N2 position. This binding bends the DNA helix towards the major groove, interfering with cell division and genetic transcription processes. This compound also affects various transcription factors involved in cell proliferation, particularly via the transcription-coupled nucleotide excision repair system .
Zukünftige Richtungen
Trabectedin has proven potential to impact the lives of patients with soft tissue sarcoma and other solid malignancies . Studies are being conducted to expand the use of this compound not only as a first-line cancer drug but also for a number of other clinical indications . The possibility of combining this compound with targeted therapies, immune checkpoint inhibitors, or virotherapy would also be an interesting concept .
Biochemische Analyse
Biochemical Properties
Trabectedin has a unique mechanism of action, binding to the minor groove of deoxyribonucleic acid (DNA) and triggering a cascade of events affecting DNA binding proteins, including transcription factors and DNA repair proteins . This slows the cell cycle and induces p53-independent apoptosis .
Cellular Effects
This compound selectively inhibits the differentiation of monocytes to macrophages and is highly cytotoxic against blood monocytes, macrophages isolated from human ovarian malignancies, and macrophages cultured with macrophage colony-stimulating factor in vitro . Monocytes are up to 5-fold more sensitive to the cytotoxic activity of this compound than lymphocytes .
Molecular Mechanism
This compound causes DNA double-strand breaks . It shows a two- to eightfold reduction in activity for NER-deficient cell lines, while cells deficient in HRR are approximately 100 times more sensitive to the drug .
Temporal Effects in Laboratory Settings
The average volume of distribution of this compound is 5.6 L, the elimination half-life is 180 hours, and systemic clearance is 32 L/hour . These properties indicate that this compound has a long-lasting effect in the body.
Metabolic Pathways
This compound is metabolized by the liver . Cytochrome P450 (CYP) 3A4 has an important role in the metabolism of this compound, suggesting a risk of drug–drug interactions with this compound used in combination with other CYP3A4 substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trabectedin is synthesized through a complex multi-step process. The total synthesis involves the construction of the tetrahydroisoquinoline core, followed by the formation of the spiroamine and the final assembly of the molecule. Key steps include the use of trifluoroacetic acid, methanesulfonic acid, and p-toluenesulfonic acid under controlled temperatures ranging from -10°C to 30°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is then formulated into a lyophilized powder for intravenous administration .
Analyse Chemischer Reaktionen
Types of Reactions
Trabectedin undergoes several types of chemical reactions, including:
Alkylation: This compound alkylates guanine residues in the minor groove of DNA, forming covalent bonds and bending the DNA helix.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include trifluoroacetic acid, methanesulfonic acid, and p-toluenesulfonic acid. Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired chemical transformations .
Major Products Formed
The major product formed from the reactions involving this compound is the alkylated DNA adduct, which interferes with DNA transcription and replication processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ecteinascidin 770: Another compound derived from the same marine organism, with similar DNA-binding properties.
Lurbinectedin: A synthetic analog of trabectedin, used for the treatment of small cell lung cancer.
Uniqueness
This compound is unique due to its dual mechanism of action, affecting both the DNA structure and the transcription processes. Its ability to modulate gene expression in a promoter- and gene-dependent manner sets it apart from other DNA-interacting agents .
Eigenschaften
IUPAC Name |
[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRCIRHQMSYJX-AIFWHQITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N3O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046880 | |
| Record name | Trabectedin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trabectedin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.28e-01 g/L | |
| Record name | Trabectedin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trabectedin interacts with the minor groove of DNA and alkylates guanine at the N2 position, which bends towards the major groove. In this manner, it is thought that the drug affects various transcription factors involved in cell proliferation, particularly via the transcription-coupled nucleotide excision repair system. Trabectedin blocks the cell cycle at the G2 phase, while cells at the G1 phase are most sensitive to the drug. It also inhibits overexpression of the multidrug resistance-1 gene (MDR-1) coding for the P-glycoprotein that is a major factor responsible for cells developing resistance to cancer drugs. The agent is also thought to interfere with the nucleotide excision repair pathways of cancer cells, suggesting that it could be effective in the treatment of many cancer types including melanoma and sarcoma, as well as lung, breast, ovarian, endometrial and prostate cancers; clinical evaluations are underway in these indications. | |
| Record name | Trabectedin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
114899-77-3 | |
| Record name | Trabectedin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114899-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trabectedin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114899773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trabectedin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trabectedin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1'R,6R,6aR,7R,13S,14S,16R)-5-Acetoxy-6',8,14-trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-1',2',3',4',6a,7,12,13,14,16-decahydro-6H-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-20,1'-isoquinolin]-19-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRABECTEDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID0YZQ2TCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trabectedin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does trabectedin exert its antitumor activity?
A1: this compound (Yondelis) is a unique antitumor agent originally isolated from the marine organism Ecteinascidia turbinata and currently produced synthetically. [, , ] Its mechanism of action is multifaceted, involving interactions with DNA and affecting multiple cellular processes. [, ] Primarily, this compound binds covalently to the N2 position of guanine residues in the DNA minor groove, preferentially at purine-G-C and pyrimidine-G-G sequences. [] This binding bends DNA towards the major groove, creating a bulky adduct. [] Furthermore, this compound interacts with the nucleotide excision repair pathway, particularly with the XPG protein, forming a stable ternary complex with DNA. [] These interactions disrupt DNA repair mechanisms, cell cycle progression, and transcription factor activity, ultimately leading to cell death. [, , ]
Q2: What is the role of XPG in this compound's mechanism of action?
A2: this compound forms a ternary complex with DNA and the DNA repair protein XPG. [] This interaction prevents XPG from performing its normal function in nucleotide excision repair, ultimately leading to the accumulation of DNA damage and cell death. []
Q3: Does this compound affect transcription factors?
A3: Yes, beyond its direct effects on DNA, this compound has been shown to interfere with the activity of specific transcription factors. [, , ] For instance, in myxoid liposarcoma, a type of cancer characterized by the FUS-CHOP fusion oncoprotein, this compound can displace this oncoprotein from its target gene promoters. [, , ] This disruption of the oncoprotein’s function contributes to the drug's efficacy, particularly in this sarcoma subtype. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



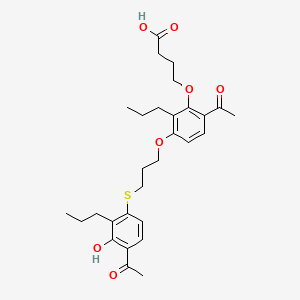
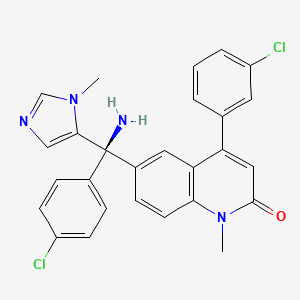



![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)
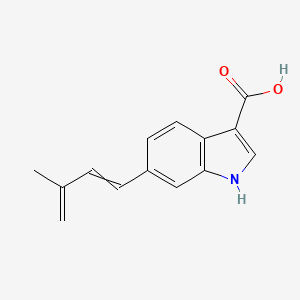
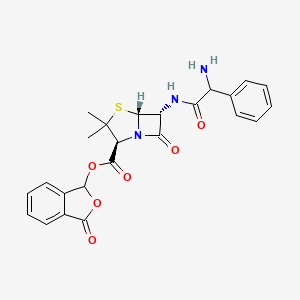
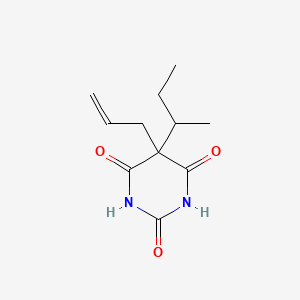

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)

